

# Preparation of 2-Bornanone oxime from camphor and hydroxylamine.

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## Compound of Interest

Compound Name: 2-Bornanone oxime

Cat. No.: B083146

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## Application Note: Synthesis of 2-Bornanone Oxime

### Introduction

**2-Bornanone oxime**, commonly known as camphor oxime, is a key chemical intermediate derived from camphor, a bicyclic monoterpene. The synthesis involves the condensation reaction between the ketone functional group of camphor and hydroxylamine. This reaction proceeds via a nucleophilic addition-elimination mechanism, where the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of camphor.<sup>[1]</sup> The resulting oxime is a versatile compound used in various fields, including the synthesis of chiral auxiliaries, medicinal chemistry, and as a precursor for the preparation of other nitrogen-containing compounds like amides and nitriles.<sup>[1][2]</sup> This protocol details a reliable method for the preparation and purification of **2-Bornanone oxime** using camphor and hydroxylamine hydrochloride in the presence of a mild base.<sup>[3]</sup>

### Reaction Scheme

$(\text{CH}_3)_2\text{C}_7\text{H}_8\text{O}$  (Camphor) +  $\text{NH}_2\text{OH}\cdot\text{HCl}$  (Hydroxylamine Hydrochloride) +  $\text{CH}_3\text{COONa}$  (Sodium Acetate)  $\rightarrow$   $\text{C}_{10}\text{H}_{17}\text{NO}$  (**2-Bornanone oxime**) +  $\text{NaCl}$  +  $\text{CH}_3\text{COOH}$  +  $\text{H}_2\text{O}$

## Experimental Data

Table 1: Reagent Specifications and Stoichiometry

Reagent	Molar Mass (g/mol)	Mass (g)	Moles (mmol)	Equivalents
D-Camphor	152.23	11.0	71.6	1.0
Hydroxylamine Hydrochloride	69.49	7.83	112.7	1.6
Sodium Acetate	82.03	7.46	90.9	1.3
Ethanol	46.07	-	-	Solvent
Deionized Water	18.02	-	-	Solvent

Table 2: Reaction and Product Parameters

Parameter	Value	Reference
Reaction Conditions		
Solvent System	Ethanol / Deionized Water	[3]
Temperature	Reflux at 85-90 °C	[3]
Reaction Time	1 hour	[3]
Product Characterization		
Appearance	White Solid	[3]
Yield	Up to 90%	[4]
R <sub>f</sub> Value	0.29 (Hexanes/Ethyl Acetate 10:1)	[3]
Purity (qNMR)	99%	[3]
Optical Activity [ $\alpha$ ] <sub>20</sub> <sup>D</sup>	-40.5 ± 1° (c = 5% in ethanol)	[1]

## Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[3]

### 1. Reagent Preparation and Reaction Setup:

- Equip a 250 mL three-necked, round-bottomed flask with a magnetic stir bar, a reflux condenser, and an internal thermometer under a nitrogen atmosphere.
- Charge the flask with D-camphor (11.0 g, 71.6 mmol).[\[3\]](#)
- Add ethanol (36 mL) and stir the solution at room temperature (approx. 24 °C) until all the solid camphor has dissolved.[\[3\]](#)

### 2. Reaction Execution:

- To the stirring solution, add deionized water (55 mL). The camphor may precipitate out but will redissolve upon heating.[\[3\]](#)
- Add hydroxylamine hydrochloride (7.83 g, 112.7 mmol) followed by sodium acetate (7.46 g, 90.9 mmol) to the flask.[\[3\]](#)
- Heat the heterogeneous mixture to a gentle reflux (internal temperature of 85-90 °C) with continuous stirring.[\[3\]](#)
- Maintain the reflux for 1 hour.
- The reaction progress can be monitored by Thin Layer Chromatography (TLC) on silica gel plates using a hexanes/ethyl acetate (10:1) mobile phase. The  $R_f$  value for camphor is 0.64, and for the product oxime is 0.29.[\[3\]](#)

### 3. Product Work-up and Isolation:

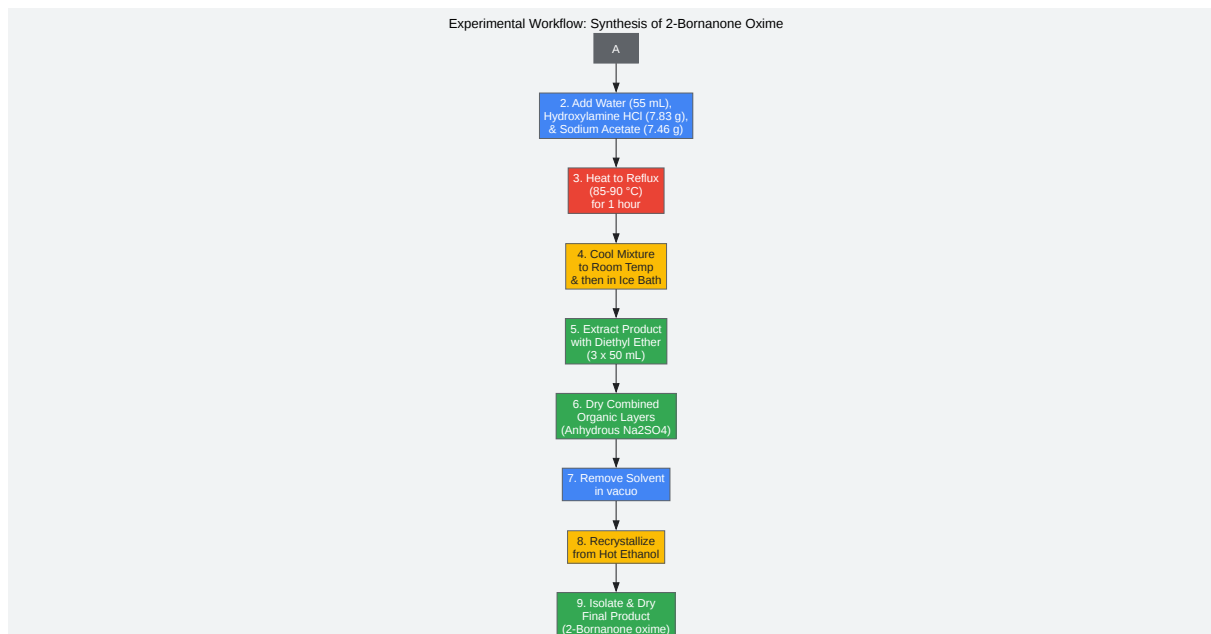
- After 1 hour, remove the heat source and allow the mixture to cool to room temperature.
- Further cool the flask in an ice bath for 30 minutes to facilitate precipitation of the product.
- Transfer the cooled mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).[\[3\]](#)
- Combine the organic phases.

#### 4. Purification:

- Dry the combined organic extracts over anhydrous sodium sulfate (15 g).[3]
- Filter the solution to remove the drying agent.
- Remove the solvent from the filtrate using a rotary evaporator in vacuo (25 °C, 10 mmHg) to yield a white solid crude product.[3]
- For further purification, dissolve the crude solid in a minimal amount of hot ethanol (approx. 15 mL at 75 °C).[3]
- Allow the solution to cool to room temperature and then store at 4 °C overnight to induce crystallization.[3]
- Collect the purified white crystals by vacuum filtration and dry under vacuum.

## Process Visualization

The following diagram illustrates the complete experimental workflow from setup to final product isolation.



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Caption: Workflow for the synthesis and purification of **2-Bornanone oxime**.

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